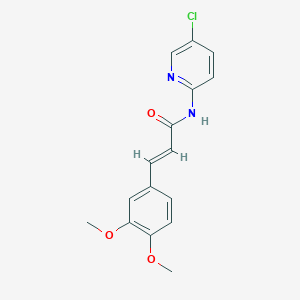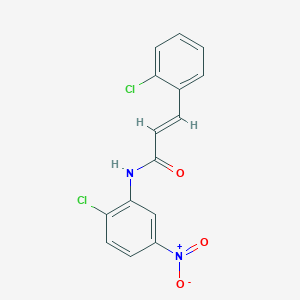
N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPAA is a synthetic small molecule that is used as a tool compound in the study of various biological processes.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been found to have potential applications in various areas of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In neuroscience, N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been used as a tool compound to study the role of various proteins and enzymes in the brain. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has also been used in drug discovery to develop new drugs that target specific biological processes.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain proteins and enzymes in the body. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has also been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters in the brain.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide in lab experiments is its specificity. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have a high degree of selectivity for its target proteins and enzymes, which reduces the risk of off-target effects. Another advantage of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide is its stability, which allows it to be used in a variety of experimental conditions. However, one limitation of using N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide is its cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide. One area of research is the development of new N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide derivatives with improved potency and selectivity. Another area of research is the identification of new biological targets for N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide, which could lead to the development of new drugs for various diseases. Finally, the use of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Conclusion
In conclusion, N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic small molecule that has gained significant attention in the field of scientific research due to its potential applications in various areas. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have anticancer, neuroprotective, and metabolic effects, and its specificity and stability make it a valuable tool compound for studying various biological processes. Further research is needed to fully understand the mechanism of action of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide and to explore its potential therapeutic applications.
Métodos De Síntesis
N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Heck coupling reaction. The most commonly used method for the synthesis of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide is the Suzuki-Miyaura coupling reaction. In this method, 5-chloro-2-pyridineboronic acid and 3-(3,4-dimethoxyphenyl)acrylic acid are reacted in the presence of a palladium catalyst to form N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide.
Propiedades
IUPAC Name |
(E)-N-(5-chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-13-6-3-11(9-14(13)22-2)4-8-16(20)19-15-7-5-12(17)10-18-15/h3-10H,1-2H3,(H,18,19,20)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPLTNKZQUHAQT-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)






![3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)
![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)